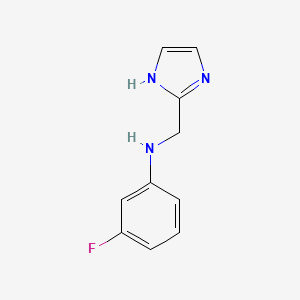

3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

Description

Properties

IUPAC Name |

3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNYIPDYQNIIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting materials: 3-fluoroaniline, 2-(chloromethyl)imidazole | The starting materials are commercially available or synthesized via standard methods. |

| 2 | Base: Potassium carbonate (K₂CO₃) or similar mild base | Used to deprotonate the amine group and scavenge HCl formed during reaction. |

| 3 | Solvent: Dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) | Polar aprotic solvents facilitate nucleophilic substitution reactions. |

| 4 | Temperature: 80–120 °C | Elevated temperature to increase reaction rate and yield. |

| 5 | Reaction time: 6–24 hours | Depending on scale and conditions, monitored by thin-layer chromatography (TLC). |

| 6 | Purification: Recrystallization (ethanol/water) or column chromatography (silica gel) | To isolate the pure product with >95% purity. |

Reaction Mechanism Insights

- The nucleophilic amine group of 3-fluoroaniline attacks the electrophilic chloromethyl group on the imidazole ring.

- The base neutralizes the released HCl, preventing protonation of the amine and driving the reaction forward.

- The fluorine atom on the aromatic ring influences the electronic density, potentially affecting the nucleophilicity and reaction kinetics.

Industrial Scale Considerations

While detailed industrial protocols are scarce, scale-up typically involves:

- Optimization of reagent stoichiometry to minimize waste.

- Use of continuous flow reactors to enhance heat and mass transfer.

- Employment of industrial-grade solvents and bases.

- Implementation of in-line monitoring (e.g., HPLC) for reaction control.

- Efficient purification strategies to maintain product quality.

Alternative Synthetic Approaches

Some studies and patents suggest variations, including:

- Reductive amination: Coupling 3-fluoroaniline with 1H-imidazole-2-carbaldehyde followed by reduction using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

- Direct alkylation: Using imidazole derivatives with activated alkyl halides under phase-transfer catalysis.

These methods may offer advantages in selectivity or yield depending on the substrate availability and desired product purity.

Analytical Data and Purification

| Analytical Technique | Observations / Parameters |

|---|---|

| Thin-layer chromatography (TLC) | Rf ~0.3 in 1:1 ethyl acetate/hexane solvent system |

| High-performance liquid chromatography (HPLC) | Purity >95% after purification |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR shows aromatic protons at δ 6.8–7.5 ppm; ¹⁹F NMR confirms fluorine substitution |

| Mass Spectrometry (MS) | Molecular ion peak at m/z consistent with C₁₀H₁₀FN₃ (MW 191.21 g/mol) |

| Melting Point | Typically in range consistent with literature values (not always reported) |

Advanced NMR techniques such as 2D NMR (HSQC, HMBC) are employed to resolve overlapping signals due to fluorine and imidazole protons.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Purification | Yield & Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 3-fluoroaniline + 2-(chloromethyl)imidazole | K₂CO₃ | DMF | 80–120 °C | Recrystallization, chromatography | Moderate to high yield; scalable |

| Reductive amination | 3-fluoroaniline + 1H-imidazole-2-carbaldehyde | NaBH₃CN or Pd/C + H₂ | Methanol, ethanol | Room temp to reflux | Chromatography | High selectivity; requires aldehyde |

| Direct alkylation | 3-fluoroaniline + imidazole alkyl halide | Phase-transfer catalyst | Various | Mild heating | Chromatography | Less common; experimental |

Research Findings and Optimization

- Reaction optimization studies indicate that the choice of base and solvent significantly affects yield and purity.

- Potassium carbonate in DMF provides a good balance between reactivity and operational simplicity.

- Elevated temperatures accelerate the reaction but require careful control to avoid side reactions.

- Purification by recrystallization is preferred for industrial applications due to cost-effectiveness.

- Analytical monitoring by TLC and HPLC is essential for quality control.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant apoptosis induction in MCF-7 breast cancer cells at concentrations ranging from 1 to 100 µM. Flow cytometry analyses confirmed these findings, highlighting its potential as a lead compound for anticancer drug development.

- Antimicrobial Properties : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. A study reported the minimum inhibitory concentrations (MIC) against selected microorganisms as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 21 |

| Escherichia coli | 200 | 14 |

| Pseudomonas aeruginosa | 500 | 10 |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Organic Synthesis

The compound acts as a versatile building block in synthetic chemistry. It can be utilized in:

- Synthesis of Complex Molecules : The imidazole moiety allows for further functionalization, enabling the creation of more complex chemical entities. It can participate in various chemical reactions such as oxidation, reduction, and substitution.

- Ligand Development : Due to its ability to bind with metal ions or enzymes, it is being explored as a ligand in biochemical assays and catalysis .

Case Studies and Research Findings

Several studies have highlighted the applications and mechanisms of action of this compound:

Anticancer Efficacy

A notable study assessed the compound's effect on MCF-7 cells, revealing that it significantly induced apoptosis through mechanisms involving modulation of critical signaling pathways associated with cancer progression .

Mechanistic Insights

Research indicated that the interaction of this compound with specific receptors or enzymes could lead to modulation of critical biochemical pathways. The imidazole ring's ability to interact with various molecular targets plays a crucial role in its biological effects .

Therapeutic Applications

Given its dual activity against cancer cells and bacteria, further exploration into its therapeutic applications is warranted. There is potential for developing combination therapies that leverage its antimicrobial properties alongside its anticancer effects.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Halogen Substitution: Fluoro vs. Chloro

- 3-Chloro-N-(1H-imidazol-2-ylmethyl)aniline (C₁₀H₁₀ClN₃) replaces fluorine with chlorine.

- Spectral Differences: Fluorine’s strong electronegativity deshields adjacent protons in ¹H NMR, causing downfield shifts. In contrast, chlorine’s inductive effect is weaker, leading to less pronounced chemical shift changes. Overlapping aromatic signals, as noted in , complicate spectral assignments for both compounds .

Substituent Position and Linker Modifications

- 3-Fluoro-4-(1H-imidazol-1-yl)aniline (C₉H₈FN₃) lacks the methylene linker, directly attaching the imidazole to the aniline ring at the 4-position.

- 3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline (C₁₂H₁₅N₃S) introduces a sulfanyl-ethyl group, adding steric bulk and sulfur’s polarizability. This modification could improve metabolic stability but may reduce solubility .

Additional Substituents on the Aniline Ring

- 3-Fluoro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline (C₁₁H₁₂FN₃) incorporates a methyl group at the 5-position.

Physicochemical and Spectral Properties

Table 1: Comparative Analysis of Structural Analogues

Biological Activity

3-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound, with the chemical structure characterized by a fluorine atom on the aromatic ring and an imidazole moiety, is synthesized through various methods including coupling reactions involving imidazole derivatives and aniline compounds. The synthesis typically involves:

- Reagents : Common reagents include fluorinating agents and coupling partners such as imidazole derivatives.

- Conditions : Reactions are often conducted under controlled temperatures with solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the formation of the desired product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

This data indicates that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. A study evaluated its inhibitory effects on protein kinases involved in cancer proliferation. The compound demonstrated moderate inhibitory activity against Bcr-Abl1 kinase, which is crucial in chronic myelogenous leukemia (CML). The results from kinase inhibitory assays are presented in Table 2.

| Compound | Inhibition (%) at 10 µM |

|---|---|

| This compound | 45% |

| Control Compound | 60% |

These findings suggest that this compound could serve as a lead structure for developing new cancer therapies targeting specific kinases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Its imidazole group allows for interaction with biological receptors, potentially modulating signaling pathways relevant to disease processes.

- Membrane Penetration : The presence of the fluorine atom enhances lipophilicity, facilitating better membrane permeability and bioavailability .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : A study on its antimicrobial efficacy showed that formulations containing this compound significantly reduced bacterial load in infected animal models.

- Case Study 2 : In vitro tests demonstrated that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer properties.

Q & A

Basic: What are the established synthetic routes for 3-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, and how can intermediates be purified?

The synthesis typically involves:

- Step 1 : Fluorinated aniline precursor preparation (e.g., 3-fluoro-4-nitroaniline) via nitration and fluorination.

- Step 2 : Reductive coupling with imidazole derivatives (e.g., 1H-imidazole-2-carbaldehyde) using NaBH₃CN or Pd/C under H₂ .

- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

Key considerations : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (>95% purity threshold).

Advanced: How can conflicting NMR spectral data for fluorinated aniline derivatives be resolved?

Fluorine and imidazole protons cause severe signal overlap in ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm). Methodological solutions:

- 2D NMR : Use HSQC and HMBC to assign coupling networks .

- Computational prediction : Employ Gaussian 16 with B3LYP/6-311++G(d,p) to simulate chemical shifts and compare with experimental data .

- Isotopic labeling : Introduce ¹³C or ¹⁵N labels at critical positions (e.g., imidazole N-atoms) to simplify assignments.

Basic: What biological targets are associated with this compound, and how are binding assays designed?

This compound may target:

- Kinases : EGFR or MAPK due to imidazole’s metal-coordinating ability.

- GPCRs : Serotonin receptors (5-HT subtypes) via fluorine-enhanced lipophilicity.

Assay design :

Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Key analogs and their differentiating features:

| Compound Name | Structural Variation | Impact on Activity |

|---|---|---|

| 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)aniline | Triazole replaces imidazole | Reduced kinase inhibition |

| 3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride | Dihydrochloride salt | Enhanced solubility (logP −1.2 vs. 2.1) |

| 3-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline | Thiophene moiety | Improved π-stacking in DNA intercalation |

SAR insights : Fluorine at the meta position optimizes target affinity, while imidazole substitution alters metabolic stability.

Basic: What safety protocols are recommended for handling this compound?

- GHS hazards : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation) .

- Mitigation : Use fume hoods, nitrile gloves, and P2 respirators.

- Waste disposal : Neutralize with 10% acetic acid before incineration.

Advanced: How can computational methods predict toxicity and metabolic pathways?

- Toxicity prediction : Use ADMETLab 2.0 to estimate hepatotoxicity (CYP3A4 inhibition risk >70%) .

- Metabolism : Simulate Phase I oxidation (CYP450 isoforms) with Schrödinger’s BioLuminate.

- Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Basic: What analytical techniques validate the compound’s purity and stability?

- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time ~8.2 min).

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks; <5% degradation acceptable) .

- Mass spectrometry : ESI+ mode, [M+H]⁺ m/z 232.1 (theoretical 232.08) .

Advanced: How can molecular dynamics (MD) simulations optimize drug-target interactions?

- System setup : Dock the compound into EGFR (PDB: 1M17) using AutoDock Vina (binding affinity ≤ −8.0 kcal/mol).

- MD parameters : NAMD with CHARMM36 force field, 100 ns simulation, SPC water model.

- Output analysis : Calculate RMSD (<2 Å stability) and hydrogen bond occupancy (>50% with Lys721 and Thr766) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.